molecular formula C19H26ClN5O3 B15182347 Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride CAS No. 127375-03-5

Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride

Cat. No.: B15182347
CAS No.: 127375-03-5
M. Wt: 407.9 g/mol
InChI Key: VVARIKONFZSWML-UHFFFAOYSA-N
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Description

Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound with a unique structure that includes a benzamide core, a methoxy group, a morpholine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps. One common method is the reaction of 4-methoxybenzoyl chloride with N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formylbenzamide derivatives, while reduction of the triazine ring can produce various triazine-based compounds.

Scientific Research Applications

Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and morpholine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds such as 4-methoxybenzamide and N-methylbenzamide share structural similarities.

    Triazine derivatives: Compounds like 2,4,6-trimethyl-1,3,5-triazine and 2,4-diamino-6-chloro-1,3,5-triazine are related in structure.

Uniqueness

What sets Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride apart is its combination of functional groups, which confer unique chemical properties and biological activities. The presence of the morpholine ring and the triazine core makes it particularly versatile for various applications.

Properties

CAS No.

127375-03-5

Molecular Formula

C19H26ClN5O3

Molecular Weight

407.9 g/mol

IUPAC Name

4-methoxy-N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride

InChI

InChI=1S/C19H25N5O3.ClH/c1-4-5-16-20-18(22-19(21-16)24-10-12-27-13-11-24)23(2)17(25)14-6-8-15(26-3)9-7-14;/h6-9H,4-5,10-13H2,1-3H3;1H

InChI Key

VVARIKONFZSWML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=C(C=C2)OC)N3CCOCC3.Cl

Origin of Product

United States

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